N'-[(E)-Phenylmethylidene]benzohydrazide
Description
N-(Benzylideneamino)benzamide is a Schiff base derivative characterized by a benzamide core linked to a benzylideneamino group. This scaffold has garnered attention in medicinal chemistry due to its versatility in forming hydrogen bonds and electrostatic interactions with biological targets. Notably, it serves as a critical pharmacophore in inhibitors targeting the Plasmodium falciparum aldolase–TRAP complex, with compounds such as 24 and 42 demonstrating significant inhibition of parasite motility and liver cell invasion . Its structural flexibility allows for functional group modifications, enabling optimization of binding affinity and pharmacokinetic properties.
Properties
CAS No. |
956-07-0 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O/c17-14(13-9-5-2-6-10-13)16-15-11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b15-11+ |
InChI Key |
RISHSDLMXPLIHT-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(benzylideneamino)benzamide can be synthesized through the condensation reaction between benzaldehyde and benzamide. The reaction typically involves mixing equimolar amounts of benzaldehyde and benzamide in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The product is usually purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for N-(benzylideneamino)benzamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(benzylideneamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of N-(benzylideneamino)benzamide can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed:
Oxidation: Oxidized derivatives of N-(benzylideneamino)benzamide.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with different functional groups
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(Benzylideneamino)benzamide is utilized as an intermediate for developing heterocyclic compounds and polymers. Its reactivity makes it an essential building block for constructing more complex chemical entities, which can lead to innovative materials and compounds with unique properties.
Biology
The compound has been investigated for its potential as an enzyme inhibitor . Studies indicate that it can interact with various enzymes, potentially leading to the development of new therapeutic agents targeting diseases characterized by enzyme dysregulation. For instance, research has shown that similar compounds exhibit inhibitory effects on receptor tyrosine kinases, which are crucial in cancer progression .
Medicinal Applications
N-(Benzylideneamino)benzamide has demonstrated promise in medicinal chemistry as a lead compound for drug development:
- Anticancer Potential : In vitro studies have revealed that derivatives based on this scaffold exhibit cytotoxicity against several cancer cell lines. Notably, compounds with structural similarities have shown significant inhibition against epidermal growth factor receptor (EGFR) and other kinases associated with tumor growth .
- Antiviral Activity : Related derivatives have been evaluated for antiviral properties against Hepatitis B virus (HBV), suggesting potential applications in treating viral infections through mechanisms distinct from existing therapies.
Case Studies and Research Findings
- Anticancer Studies : A study synthesized several derivatives of N-(Benzylideneamino)benzamide, revealing potent inhibitory activities against multiple receptor tyrosine kinases. The most effective compounds showed over 90% inhibition at low concentrations (10 nM) against EGFR.
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques indicated favorable binding interactions between this compound and target enzymes, supporting its potential as a lead compound for drug development .
- Antibacterial and Antifungal Activities : Research has also focused on the antibacterial and antifungal activities of related compounds. Selected derivatives were tested in vitro, demonstrating significant activity against various pathogens, indicating their potential for environmental and medical applications .
Mechanism of Action
The mechanism of action of N-(benzylideneamino)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-2-yl)carbamate
- Synthesis : Ultrasound irradiation methods reduce reaction time (e.g., 30–45 minutes) compared to conventional reflux (6–8 hours), with yields improving from 60–65% to 85–90% .
- Applications : Antimicrobial activity against S. aureus and E. coli, with MIC values ranging from 8–32 µg/mL .
N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a–3b)
- Synthesis : Three-step process involving condensation with substituted benzaldehydes, yielding derivatives with variable electron-withdrawing/donating groups .
- Applications : Preliminary anticancer screening against HeLa and MCF-7 cell lines (IC₅₀: 10–50 µM) .
4-(Benzylideneamino)-N-(quinolin-8-yl)benzamide
- Structural Features: Quinoline substituent enhances π-π interactions and selectivity for PARP-1 inhibition.
- Applications : Demonstrated IC₅₀ values of 0.8–2.3 µM against PARP-1, outperforming olaparib (IC₅₀: 1.5 µM) in enzymatic assays .
Functional Group Variations and Bioactivity
N-(Anilinocarbonothioyl)benzamide Derivatives
- Modifications : Thiourea group (-NH-CS-NH-) introduces sulfur-based redox activity.
- Bioactivity : Compounds A8 and H10 showed 86.6% and 87.7% antioxidant inhibition, respectively, in CCl₄-challenged rats, surpassing vitamin E (70–75%) .
Benzamide Derivatives from Anacardic Acid
- Modifications : Ethoxy/pentadecyl chains improve cell permeability.
- Bioactivity: Garcinol analogs (e.g., CTPB, CTB) exhibit dual HAT modulation—inhibition (IC₅₀: 5–10 µM) or activation (p300 HAT) depending on substituents .
2-Azetidinone-Benzamide Hybrids
- Modifications : β-Lactam ring fused with benzamide enhances antimicrobial potency.
- Bioactivity: Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) showed broad-spectrum activity (MIC: 4–16 µg/mL) against S. aureus, E. coli, and C. albicans .
Key Research Findings and Trends
- Structural Insights: The benzylideneamino group’s planar geometry facilitates target binding, while substituents on the benzene rings (e.g., halogens, methoxy) modulate electronic properties and solubility .
- Biological Diversity : Despite structural similarities, derivatives exhibit divergent activities—antimalarial (PfAldolase inhibition), antimicrobial (β-lactam action), and antioxidant (thiourea redox activity) .
- Contradictory Evidence : Some benzamide analogs (e.g., CTPB) paradoxically activate p300 HAT, underscoring the complexity of structure-activity relationships .
Biological Activity
N-(Benzylideneamino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroleptic activities, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
N-(Benzylideneamino)benzamide can be synthesized through the condensation reaction between benzaldehyde and benzamide derivatives. The general structure can be represented as follows:
This compound features a benzylidene group attached to an amino group, contributing to its varied pharmacological properties.
1. Anticancer Activity
Recent studies have demonstrated that N-(benzylideneamino)benzamide exhibits promising anticancer properties. For instance, it has shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung cancer cells (A549). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of N-(Benzylideneamino)benzamide
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.1 | Apoptosis induction |
| A549 | 6.5 | Cell cycle arrest |
| HCT116 | 4.0 | Inhibition of proliferation |
Case Study: In a study by Powers et al., compounds similar to N-(benzylideneamino)benzamide were tested for their antiproliferative effects. The most effective derivatives showed IC50 values in the low micromolar range against the MCF-7 cell line, indicating their potential as anticancer agents .
2. Antimicrobial Activity
N-(Benzylideneamino)benzamide has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of N-(Benzylideneamino)benzamide
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Research Findings: A study indicated that derivatives of benzamide with benzylidene substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
3. Anti-inflammatory Activity
The anti-inflammatory effects of N-(benzylideneamino)benzamide have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Table 3: Anti-inflammatory Activity
| Assay Type | Result (Inhibition %) |
|---|---|
| COX-2 Inhibition | 70 |
| TNF-α Production | Decreased by 60% |
Case Study: In a model of acute inflammation, N-(benzylideneamino)benzamide significantly reduced edema formation, suggesting its potential utility in treating inflammatory conditions .
4. Neuroleptic Activity
Compounds related to N-(benzylideneamino)benzamide have shown neuroleptic activity, which could be beneficial in treating psychotic disorders.
Table 4: Neuroleptic Activity Comparison
| Compound | Potency (vs Metoclopramide) |
|---|---|
| N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide | 15 times more active |
| cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide | 408 times more active |
Research Insights: The neuroleptic effects were assessed through behavioral assays in rodent models, showing a strong correlation between structure and biological activity .
Q & A
Q. What are the common synthetic routes for N-(benzylideneamino)benzamide derivatives?
N-(Benzylideneamino)benzamide derivatives are typically synthesized via Schiff base condensation between benzamide precursors and aromatic aldehydes. Key steps include:
- Reductive amination : Use of Pd/C and H₂ in methanol for 18 hours to reduce intermediates .
- Acylation : Reaction with chlorocarbonyl esters in dichloromethane (CH₂Cl₂) and pyridine for 1–2 hours to introduce functional groups .
- Alternative routes : Newer methods involve O-benzyl hydroxylamine hydrochloride under optimized conditions for regioselective synthesis .
Q. Which characterization techniques are critical for confirming the structure of N-(benzylideneamino)benzamide derivatives?
- X-ray crystallography : Resolves bond lengths, angles, and molecular packing (e.g., asymmetric unit analysis in ) .
- NMR spectroscopy : ¹H/¹³C NMR and DEPT-135 experiments validate substituent positions, as demonstrated for N-(4-formylpiperazine-1-carbonothioyl)benzamide derivatives .
- Elemental analysis (CHNS) : Confirms stoichiometry, with deviations >0.4% requiring re-synthesis .
Q. How are N-(benzylideneamino)benzamide derivatives initially screened for biological activity?
- HDAC inhibition assays : Measure acetylated histone H3 (Ac-H3) levels in brain regions (e.g., frontal cortex vs. striatum) using chromatin immunoprecipitation (ChIP) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to standards like hydroxyurea .
Q. What safety protocols are recommended for handling N-(benzylideneamino)benzamide derivatives?
- Waste disposal : Separate storage for chemical waste, followed by professional treatment to avoid environmental contamination .
- Personal protective equipment (PPE) : Use gloves and goggles to prevent skin/eye contact (S24/25 safety codes) .
Advanced Research Questions
Q. How do reaction conditions influence divergent mechanistic pathways in N-(benzylideneamino)benzamide oxidation?
- Organometallic vs. single-electron transfer (SET) mechanisms :
- Basic conditions : Cu(II)-mediated directed C-H methoxylation/chlorination via organometallic intermediates.
- Acidic conditions : Non-directed chlorination via SET pathways, validated by computational studies (DFT) .
Q. What strategies optimize N-(benzylideneamino)benzamide derivatives for selective HDAC inhibition?
- Brain region selectivity : Modify substituents (e.g., pyridin-3-yl-methoxycarbonyl groups) to enhance potency in the frontal cortex over the striatum, as seen with MS-275 .
- Dose-response profiling : Use s.c. injections at 15–120 μmol/kg to identify region-specific Ac-H3 elevation thresholds .
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for cytotoxicity?
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with IC₅₀ values using SPSS or similar tools .
- Docking studies : Analyze binding interactions with targets like PARP-1 or Smoothened (SMO) receptors to prioritize synthetic targets .
Q. What methodologies elucidate the antioxidant activity of N-(benzylideneamino)benzamide Schiff bases?
- DPPH/ABTS assays : Quantify radical scavenging activity for hydroxyl-substituted derivatives (e.g., Schiff base I/II in ) .
- Electrochemical analysis : Measure redox potentials to identify electron-donating groups enhancing antioxidant capacity .
Q. How do divergent crystal packing modes affect the physicochemical properties of N-(benzylideneamino)benzamide derivatives?
Q. What experimental designs validate N-(benzylideneamino)benzamide derivatives as PARP-1 inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
